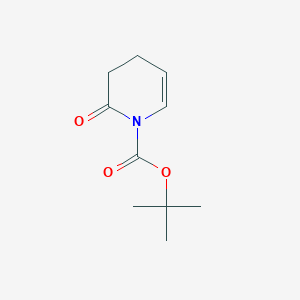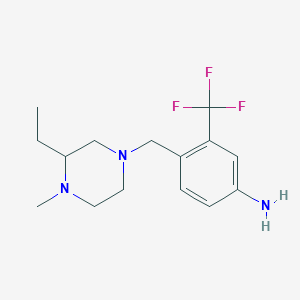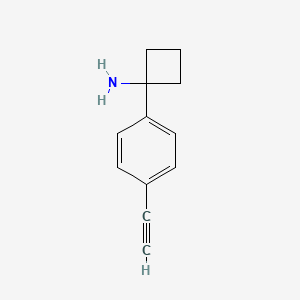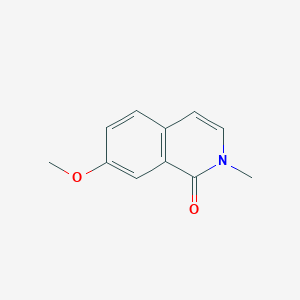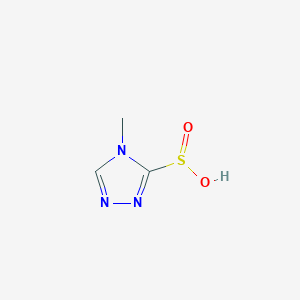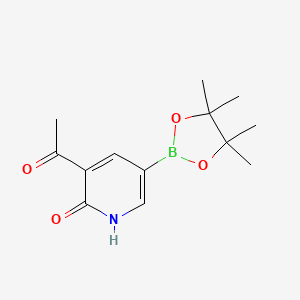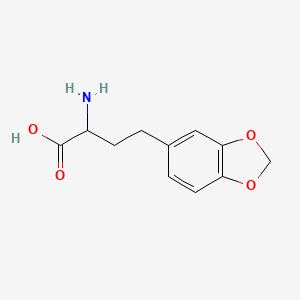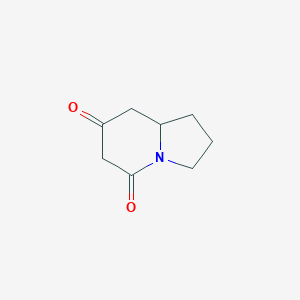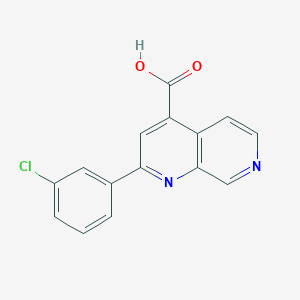
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core with a carboxylic acid group at the 4-position and a chlorophenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid typically involves the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenyl is coupled with a halogenated naphthyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the chlorophenyl and carboxylic acid groups allows for various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and interactions with other molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,7-naphthyridine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.
1,7-Naphthyridine-4-carboxylic acid: Lacks the phenyl substituent, which significantly alters its chemical and biological characteristics
Uniqueness
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to the specific positioning of the chlorophenyl group, which can influence its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H9ClN2O2 |
|---|---|
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-1-2-9(6-10)13-7-12(15(19)20)11-4-5-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChI-Schlüssel |
ZEWPTDHQMYGLHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


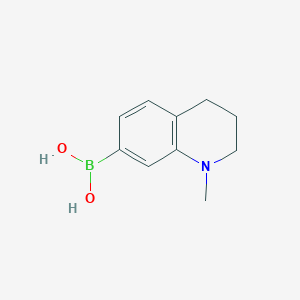
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
